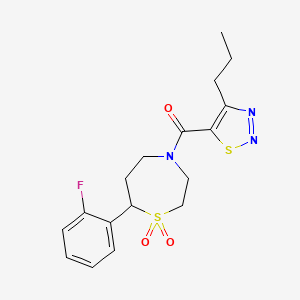
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H20FN3O3S2 and its molecular weight is 397.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazepane ring and a fluorophenyl group, which contribute to its unique reactivity and potential biological interactions. The molecular formula is C19H17FN2O4S2 with a molecular weight of 420.47 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H17FN2O4S2 |
| Molecular Weight | 420.47 g/mol |
| Structural Components | Thiazepane ring, Fluorophenyl group, Thiadiazole moiety |
Pharmacological Potential
Preliminary studies suggest that this compound may exhibit significant biological activities due to its structural components. Computational predictions using methods like the Prediction of Activity Spectra for Substances (PASS) indicate potential interactions with various biological targets including enzymes and receptors relevant to disease pathways.
Key Biological Activities Identified:
- Antimicrobial Activity: Potential as an antibacterial or antifungal agent.
- Anticancer Properties: Preliminary data suggest possible cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects: Hypothesized modulation of inflammatory pathways.
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition: Interactions with specific enzymes may disrupt metabolic pathways.
- Receptor Modulation: Binding to receptors could alter signaling pathways involved in disease processes.
Study 1: Anticancer Activity
In a recent study, the compound was tested against various cancer cell lines. Results indicated that it exhibited cytotoxic effects at micromolar concentrations. The study reported an IC50 value of approximately 15 µM against breast cancer cells, suggesting significant anticancer potential .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
Eigenschaften
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3S2/c1-2-5-14-16(25-20-19-14)17(22)21-9-8-15(26(23,24)11-10-21)12-6-3-4-7-13(12)18/h3-4,6-7,15H,2,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPNWJNFKZPKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














